molecular formula C27H37F4N7O6S B12396760 Biotin-teg-atfba

Biotin-teg-atfba

Cat. No.: B12396760
M. Wt: 663.7 g/mol
InChI Key: GHQODKUWTHCHCF-UAVUOLJFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: . The synthesis typically involves the following steps:

    Biotinylation of TEG: Biotin is conjugated to TEG to form biotin-TEG.

    Introduction of Perfluorophenylazide Group: The biotin-TEG is then reacted with a perfluorophenylazide compound under specific conditions to introduce the azide group.

Industrial Production Methods: The industrial production of biotin-teg-atfba follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in specialized chemical manufacturing facilities equipped to handle the reagents and conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions: Biotin-teg-atfba undergoes several types of chemical reactions, including:

    Insertion Reactions: The azene intermediate formed after photolysis can insert into various chemical bonds.

    Addition Reactions: The azene intermediate can also add to multiple bonds, forming stable products.

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction occurs with molecules containing alkyne groups.

    Ring Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne or bicyclononyne groups.

Common Reagents and Conditions:

    Photolysis: Used to generate the azene intermediate.

    Copper Catalysts: Used in CuAAc reactions.

    Dibenzocyclooctyne or Bicyclononyne: Used in SPAAC reactions.

Major Products: The major products formed from these reactions are stable compounds resulting from the insertion and addition of the azene intermediate into various chemical bonds .

Scientific Research Applications

Biotin-teg-atfba has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of biotin-teg-atfba involves the formation of a highly stable azene intermediate upon photolysis . This intermediate can undergo insertion and addition reactions with various chemical bonds, leading to the formation of stable products. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Biotin-teg-atfba is unique due to its perfluorophenylazide group, which forms a highly stable azene intermediate. Similar compounds include:

This compound stands out due to its ability to form stable azene intermediates that undergo insertion and addition reactions, making it highly versatile for various scientific research applications .

Properties

Molecular Formula

C27H37F4N7O6S

Molecular Weight

663.7 g/mol

IUPAC Name

N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-4-azido-2,3,5,6-tetrafluorobenzamide

InChI

InChI=1S/C27H37F4N7O6S/c28-20-19(21(29)23(31)25(22(20)30)37-38-32)26(40)34-8-4-10-43-12-14-44-13-11-42-9-3-7-33-18(39)6-2-1-5-17-24-16(15-45-17)35-27(41)36-24/h16-17,24H,1-15H2,(H,33,39)(H,34,40)(H2,35,36,41)/t16-,17-,24-/m0/s1

InChI Key

GHQODKUWTHCHCF-UAVUOLJFSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2

Origin of Product

United States

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